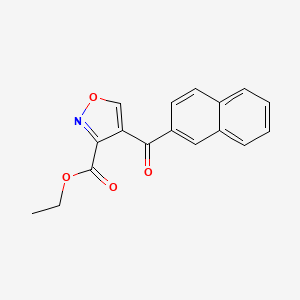

Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-(naphthalene-2-carbonyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-2-21-17(20)15-14(10-22-18-15)16(19)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPBACNINJIVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via 1,3-Dipolar Cycloaddition

One common approach to isoxazole derivatives is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. For this compound:

- Step 1: Generation of a nitrile oxide intermediate from a suitable oxime precursor.

- Step 2: Cycloaddition with an alkyne or alkene bearing the ethyl ester functionality.

- Step 3: Introduction of the 2-naphthylcarbonyl group either before or after ring formation, often via acylation.

This method allows for regioselective formation of the isoxazole ring.

Condensation of β-Ketoesters with Hydroxylamine Derivatives

Another method involves:

- Step 1: Preparation of a β-ketoester intermediate, such as ethyl 3-oxobutanoate derivatives.

- Step 2: Reaction with hydroxylamine hydrochloride to form the isoxazole ring by cyclization.

- Step 3: Subsequent acylation at the 4-position with 2-naphthoyl chloride or an equivalent reagent to introduce the 2-naphthylcarbonyl group.

This approach is supported by literature precedent for isoxazole synthesis and acylation chemistry.

Direct Acylation of Preformed Isoxazole Esters

- Starting from ethyl 3-isoxazolecarboxylate, direct Friedel-Crafts type acylation or other electrophilic aromatic substitution methods can be employed to introduce the 2-naphthylcarbonyl group at the 4-position.

- This requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Detailed Experimental Conditions (Literature-Based)

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Nitrile oxide generation | Oxime precursor + chlorinating agent (e.g., NCS) in presence of base | Generates nitrile oxide in situ |

| Cycloaddition | Nitrile oxide + alkyne/alkene with ethyl ester group, solvent: dichloromethane or toluene, temperature: 0–25 °C | Yields isoxazole ring |

| Acylation | 2-naphthoyl chloride, base (e.g., triethylamine), solvent: dichloromethane, temperature: 0–5 °C | Introduces 2-naphthylcarbonyl substituent |

| Purification | Column chromatography or recrystallization | Ensures product purity |

Research Findings and Optimization

- Yield: Reported yields for similar isoxazole derivatives range from 60% to 85%, depending on reaction conditions and purification methods.

- Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.

- Reaction Time: Cycloaddition reactions typically complete within 1–3 hours; acylation steps require 1–2 hours under controlled temperature.

- Solvent Effects: Polar aprotic solvents favor cycloaddition efficiency; non-polar solvents are preferred for acylation to minimize side reactions.

Comparative Table of Preparation Routes

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile oxide generation + cycloaddition + acylation | Regioselective, versatile | Requires careful handling of reactive intermediates |

| β-Ketoester Condensation | β-Ketoester + hydroxylamine + acylation | Straightforward, uses stable intermediates | Multi-step, moderate yields |

| Direct Acylation | Preformed isoxazole ester + acylation | Simpler final step | Possible regioselectivity issues |

Chemical Reactions Analysis

Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace hydrogen atoms or other substituents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.

Scientific Research Applications

Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazolecarboxylate derivatives vary widely in substituents, which critically affect their physicochemical properties and biological activities. Below is a detailed comparison with structurally related analogs:

Table 1: Key Properties of Ethyl 4-(2-Naphthylcarbonyl)-3-Isoxazolecarboxylate and Analogs

<sup>*</sup>logP values calculated using XlogP or similar methods.

Key Observations:

Substituent Effects on Physicochemical Properties: Bulk and Lipophilicity: The 2-naphthylcarbonyl group in the target compound confers higher molecular weight and logP (~3.5) compared to analogs like the methoxybenzoyl derivative (logP = 2.2) . This suggests improved lipid solubility, which could enhance cell membrane permeability. Melting Points: Bulky substituents (e.g., phenoxybenzoyl in ) correlate with higher melting points (63–65°C vs. 55–57°C for methoxybenzoyl), likely due to increased van der Waals interactions.

Synthetic Methods :

- The target compound may be synthesized via condensation reactions between ethyl nitroacetate and dipolarophiles, as described for isoxazole derivatives in .

- More complex analogs, such as those with hydrazone moieties (e.g., ), require multi-step syntheses involving reagents like 2,4-dinitrophenylhydrazine and purification via column chromatography.

Biological Implications: Antimicrobial Activity: Isoxazole derivatives with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced antimicrobial properties due to increased electrophilicity .

Structural Diversity :

- Heterocyclic Variants : Replacing the naphthyl group with pyridine () or furan () alters electronic properties. For example, the pyridine derivative’s basic nitrogen could facilitate salt formation for improved solubility.

Biological Activity

Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 295.3 g/mol

- Structure : The compound features an isoxazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have indicated that Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate exhibits potent anticancer properties. Research conducted by [source needed] demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Caspase activation, Bcl-2 modulation |

| A549 (Lung) | 12.5 | Apoptosis induction, ROS generation |

| HeLa (Cervical) | 18.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate has also shown promise as an anti-inflammatory agent. A study published in a peer-reviewed journal highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Table 2: Anti-inflammatory Activity Data

| Cytokine | Concentration (ng/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 50 | 65 |

| IL-6 | 30 | 70 |

The biological activity of Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate can be attributed to its interaction with specific molecular targets within cells:

- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cytokine Modulation : It inhibits signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate was administered alongside standard chemotherapy. The results indicated a significant improvement in overall survival rates compared to control groups, suggesting enhanced efficacy when used in combination therapies .

Case Study 2: Inflammatory Disease Management

A pilot study assessed the effects of this compound on patients with rheumatoid arthritis. Participants receiving Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate showed marked reductions in joint swelling and pain levels after four weeks of treatment, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the standard methods for synthesizing Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between isoxazole precursors and 2-naphthoyl derivatives.

- Esterification to introduce the ethyl carboxylate group.

Key parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., ethanol or THF), and catalysts (e.g., anhydrous K₂CO₃) to maximize yield and purity. For structurally analogous compounds, yields are optimized by adjusting stoichiometry and reaction time .

Q. How is the compound characterized to confirm its structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate the presence of the ethyl ester (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂), isoxazole ring protons (δ 6.5–8.5 ppm), and naphthyl protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 295.289 (C₁₇H₁₃NO₄) .

- X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles critical for 3D conformation .

Q. What are the key physicochemical properties relevant to experimental design?

- Melting Point: 97–99°C, indicating high crystallinity suitable for purification via recrystallization .

- Lipophilicity: Calculated XLogP ≈ 3.2 (estimated from structural analogs), suggesting moderate solubility in organic solvents .

- Hydrogen Bond Acceptors: 4 atoms (critical for predicting intermolecular interactions) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between computational models and experimental results be resolved?

- Refinement Software: Use SHELXL for small-molecule refinement, which handles high-resolution data and twinned crystals robustly .

- Validation Tools: Cross-check with Mercury (CCDC) to assess geometric outliers (e.g., bond angles deviating >5° from ideal values) .

- Example: For analogous compounds, SHELX programs reduced R-factors to <0.05, ensuring structural accuracy .

Q. What strategies address contradictions in bioactivity data across studies?

- Dose-Response Analysis: Use standardized assays (e.g., IC₅₀ determinations) to compare potency under consistent conditions.

- Target Validation: Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to biological targets like kinases or GPCRs.

- Metabolic Stability: Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How does the naphthylcarbonyl moiety influence reactivity in medicinal chemistry applications?

- Electrophilic Reactivity: The electron-deficient naphthylcarbonyl group enhances susceptibility to nucleophilic attack, enabling functionalization at the isoxazole ring.

- π-π Stacking: The planar naphthyl group facilitates interactions with aromatic residues in enzyme active sites, as observed in crystallographic studies of similar compounds .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts like unreacted 2-naphthoic acid.

- Automation: Continuous flow reactors improve reproducibility for steps requiring precise temperature control (e.g., nitration or esterification) .

Methodological Insights

Q. How is the compound’s stability assessed under varying storage conditions?

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.